molecular formula C9H8N2O2S B1602419 Methyl 2-aminobenzo[D]thiazole-5-carboxylate CAS No. 209459-07-4

Methyl 2-aminobenzo[D]thiazole-5-carboxylate

Cat. No.: B1602419
CAS No.: 209459-07-4
M. Wt: 208.24 g/mol
InChI Key: VFVMLBHOCLBUOG-UHFFFAOYSA-N
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Biological Activity

Methyl 2-aminobenzo[D]thiazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Synthesis

This compound features a thiazole ring fused with a benzene structure, which contributes to its biological properties. The synthesis of this compound typically involves cyclization reactions that yield various derivatives with modified activities. For instance, the synthesis pathways often involve the reaction of substituted anilines with thiazole precursors, leading to compounds with enhanced biological efficacy .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

  • Cell Proliferation Inhibition: Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines, including K562 leukemia cells and HepG2 hepatocellular carcinoma cells. For example, one study reported an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), indicating potent cytotoxicity .
  • Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, disrupt cell cycle progression, and inhibit key signaling pathways involved in tumor growth .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties:

  • Inhibition of Bacterial Growth: Recent findings suggest that this compound can act as an effective inhibitor against ESKAPE pathogens, which are notorious for their antibiotic resistance. The compound demonstrated low nanomolar inhibition against bacterial DNA gyrase and Topo IV, essential enzymes for bacterial DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Substituent Position Effect on Activity Comments
4-position on phenyl ringIncreased cytotoxicityElectron-donating groups enhance activity
Methyl group on thiazoleEssential for potencyRemoval drastically reduces effectiveness
Alkyl chain lengthCritical for HSET activityOptimal length necessary for maintaining potency

The presence of specific substituents can significantly enhance or reduce the biological activity of the compound, emphasizing the importance of SAR studies in drug development .

Case Studies

  • In Vitro Testing on Cancer Cell Lines: A study involving various thiazole derivatives showed that compounds derived from methyl 2-aminobenzo[D]thiazole exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against glioblastoma U251 cells .
  • High-Throughput Screening: Another investigation identified a derivative with micromolar inhibition of HSET (KIFC1), leading to multipolar mitosis in centrosome-amplified cancer cells. This highlights the potential for targeted therapies based on methyl 2-aminobenzo[D]thiazole derivatives .

Properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVMLBHOCLBUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589864
Record name Methyl 2-amino-1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209459-07-4
Record name Methyl 2-amino-1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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